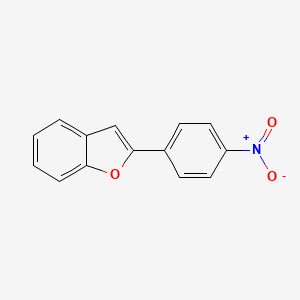

2-(4-Nitrophenyl)-1-benzofuran

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

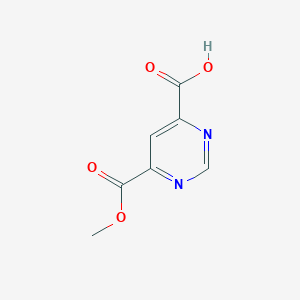

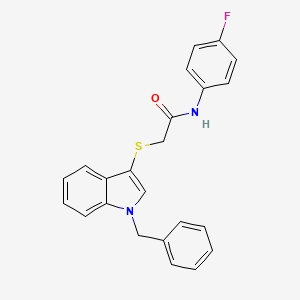

“2-(4-Nitrophenyl)-1-benzofuran” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound consisting of fused benzene and furan rings . The compound also contains a nitrophenyl group, which is a phenyl ring substituted with a nitro group .

Synthesis Analysis

The synthesis of “2-(4-Nitrophenyl)-1-benzofuran” can be achieved through various methods. One such method involves the reaction of 2-naphthol with aromatic aldehydes and 4-nitrophenyl acetonitrile . The synthesis process can be optimized by considering factors such as temperature, pH, and the choice of catalyst .Molecular Structure Analysis

The molecular structure of “2-(4-Nitrophenyl)-1-benzofuran” can be analyzed using various spectroscopic techniques. For instance, X-ray diffraction studies can provide detailed information about the crystal structure of the compound . Additionally, NMR, FTIR, ES-MS, and UV spectroscopy can be used for further structural analysis .Chemical Reactions Analysis

The compound “2-(4-Nitrophenyl)-1-benzofuran” can undergo various chemical reactions. For instance, it can participate in the catalytic reduction of 4-nitrophenol, a reaction that has been used as a benchmark to assess the activity of nanostructured materials . The reaction parameters can be monitored using UV-visible spectroscopic techniques .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Nitrophenyl)-1-benzofuran” can be determined using various analytical techniques. For instance, its solubility can be assessed in different solvents . Its melting point and boiling point can also be determined .科学的研究の応用

- Key Findings :

- Application : The enzyme selectively hydrolyzes β-anomeric GalNAc derivatives, showcasing its potential in glycosylation studies and drug development .

- Application : Native and modified chitosan-based hydrogels serve as green heterogeneous organocatalysts for imine-mediated Knoevenagel condensation reactions. These hydrogels provide an eco-friendly alternative for organic synthesis.

- Application : Researchers caution against using INT as a proxy for oxygen consumption rates due to its toxicity on short time scales. Alternative methods are needed for accurate measurements .

Microreactor Synthesis of Dipyrromethane

Chemo-Enzymatic Hydrolysis

Green Heterogeneous Organocatalysis

Cellular Toxin Transformation

Safety and Hazards

将来の方向性

作用機序

Target of Action

It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . This suggests that 2-(4-Nitrophenyl)-1-benzofuran may also interact with various cellular targets, potentially influencing a range of biological processes.

Mode of Action

It is known that nitrophenol derivatives can undergo catalytic reduction . This process could potentially lead to changes in the compound’s structure and its interaction with its targets, thereby influencing its biological activity.

Biochemical Pathways

It has been reported that 2-chloro-4-nitrophenol, a similar compound, is degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This suggests that 2-(4-Nitrophenyl)-1-benzofuran might also be metabolized through similar pathways, potentially affecting downstream cellular processes.

Pharmacokinetics

It is known that the pharmacokinetics of similar compounds can be influenced by factors such as their chemical structure and the presence of functional groups .

Result of Action

It is known that nitrophenol derivatives can have various biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that 2-(4-Nitrophenyl)-1-benzofuran may also have diverse biological effects, depending on its specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the catalytic reduction of nitrophenol derivatives can be affected by various parameters, including the presence of reducing agents and the properties of the catalyst . Additionally, the degradation of similar compounds can be influenced by factors such as pH, temperature, and the presence of certain microorganisms .

特性

IUPAC Name |

2-(4-nitrophenyl)-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-15(17)12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)18-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBFEILYGGICBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Nitrophenyl)-1-benzofuran | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2388894.png)

![5,6-Dimethyl-7-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2388895.png)

![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)

![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2388906.png)

![1-(4-Methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2388916.png)